2,4-DICHLORO-5-FLUORO-DL-PHENYLALANINE
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Overview
Description
2,4-Dichloro-5-fluoro-DL-phenylalanine is a synthetic amino acid derivative with the molecular formula C9H8Cl2FNO2 and a molecular weight of 252.07 g/mol . This compound is characterized by the presence of two chlorine atoms and one fluorine atom attached to the phenyl ring of phenylalanine, an essential amino acid.
Mechanism of Action
Target of Action
Similar compounds have been found to interact with multiple receptors , suggesting that this compound may also interact with various biological targets.
Mode of Action
It’s worth noting that similar compounds have been involved in suzuki–miyaura (sm) cross-coupling reactions . In these reactions, oxidative addition occurs with formally electrophilic organic groups, and transmetalation occurs with formally nucleophilic organic groups .
Biochemical Pathways
Similar compounds have been involved in various biological activities, suggesting that this compound may also affect multiple biochemical pathways .
Result of Action
Similar compounds have shown various biological activities , suggesting that this compound may also have diverse biological effects.
Action Environment
Similar compounds are recommended to be stored in an inert atmosphere at room temperature , suggesting that environmental conditions could influence the stability and efficacy of this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichloro-5-fluoro-DL-phenylalanine typically involves multi-step organic reactions. One common method includes the halogenation of phenylalanine derivatives, followed by fluorination. The reaction conditions often require specific catalysts and controlled temperatures to ensure the selective introduction of chlorine and fluorine atoms .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing batch reactors and continuous flow systems. The process is optimized for high yield and purity, often involving purification steps such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
2,4-Dichloro-5-fluoro-DL-phenylalanine can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of corresponding oxides.
Reduction: Reduction reactions can remove halogen atoms, leading to simpler derivatives.
Substitution: Halogen atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents such as sodium hydroxide (NaOH) and ammonia (NH3).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce dehalogenated derivatives .
Scientific Research Applications
2,4-Dichloro-5-fluoro-DL-phenylalanine has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its effects on enzyme activity and protein synthesis.
Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
- 2,4-Dichloro-DL-phenylalanine
- 5-Fluoro-DL-phenylalanine
- 2,4-Dichloro-5-fluoro-L-phenylalanine
Uniqueness
2,4-Dichloro-5-fluoro-DL-phenylalanine is unique due to the specific combination of chlorine and fluorine atoms on the phenyl ring. This unique structure imparts distinct chemical and biological properties, making it valuable for specialized applications in research and industry .
Properties
IUPAC Name |
2-amino-3-(2,4-dichloro-5-fluorophenyl)propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8Cl2FNO2/c10-5-3-6(11)7(12)1-4(5)2-8(13)9(14)15/h1,3,8H,2,13H2,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GIJRPLJCCSEJRE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1F)Cl)Cl)CC(C(=O)O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Cl2FNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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